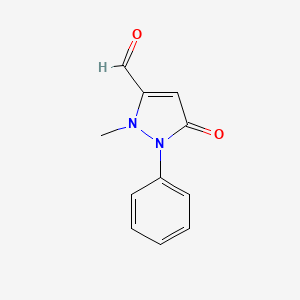

2-Methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde

Description

2-Methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a phenyl group at the N1 position, a methyl group at position 2, a ketone (oxo) group at position 5, and a carbaldehyde moiety at position 3. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties .

Properties

CAS No. |

33328-68-6 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-methyl-5-oxo-1-phenylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

HVBDWGJNYNFZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde typically involves the cyclization of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, followed by oxidation to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be achieved using halogenating agents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution may involve the use of strong nucleophiles like sodium azide (NaN₃).

Major Products Formed:

Oxidation: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxylic acid.

Reduction: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-ol or 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-amine.

Substitution: Halogenated derivatives or azide derivatives.

Scientific Research Applications

2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde has found applications in various scientific research areas:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activity, such as antimicrobial and antifungal properties, making it useful in the development of new drugs.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. The compound may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde with structurally related pyrazole derivatives is provided below, focusing on substituent effects, spectral properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) and sulfanyl (-S-) groups in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde increase electrophilicity at the carbaldehyde, enhancing reactivity in nucleophilic substitutions . In contrast, the methyl group in the target compound provides steric hindrance without significant electronic effects.

- Conjugation and Stability: The phenylhydrazono group in 5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde extends conjugation, reducing electrophilicity at the aldehyde compared to the target compound. This may explain its lower reactivity in condensation reactions . The discontinued 2,4-dimethyl analogue likely faces stability challenges due to increased steric bulk .

Spectral and Computational Insights

- NMR Shielding: DFT studies on 5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde revealed deshielding of the aldehyde proton (δ 10.2 ppm) due to conjugation with the hydrazono group, contrasting with the target compound’s similar δ 10.2 ppm value despite lacking extended conjugation .

- Vibrational Spectroscopy: IR stretching frequencies for C=O (1680–1715 cm⁻¹) and CHO (1715 cm⁻¹) vary with substituent electronegativity, as seen in the trifluoromethyl derivative’s higher C=O frequency (1715 cm⁻¹).

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.